5-丁氧基-2,4-二氟苯硼酸; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

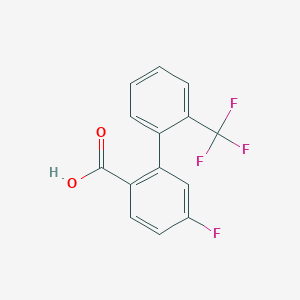

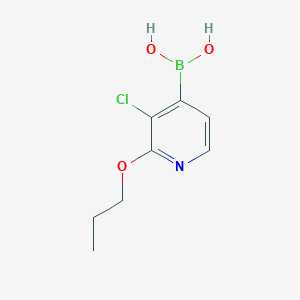

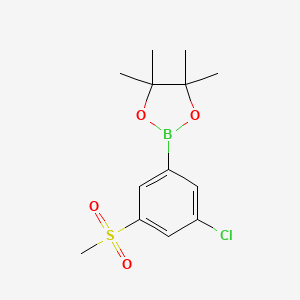

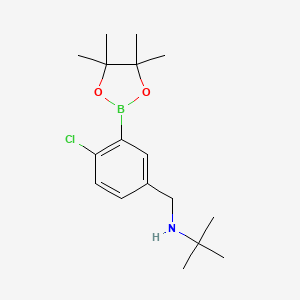

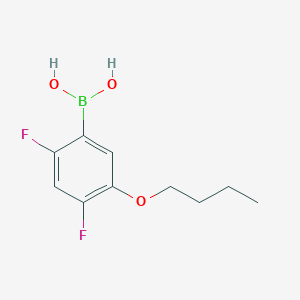

5-Butoxy-2,4-difluorophenylboronic acid is a chemical compound with the CAS Number: 2096331-85-8. It has a molecular weight of 230.02 and its IUPAC name is 5-butoxy-2,4-difluorophenylboronic acid .

Synthesis Analysis

The synthesis of boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid often involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Molecular Structure Analysis

The molecular formula of 5-Butoxy-2,4-difluorophenylboronic acid is C10H13BF2O3 . The average mass is 212.026 Da and the monoisotopic mass is 212.102005 Da .

Chemical Reactions Analysis

Boronic esters like 5-Butoxy-2,4-difluorophenylboronic acid are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling . The boron moiety can be converted into a broad range of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Butoxy-2,4-difluorophenylboronic acid include a molecular weight of 230.02 and a molecular formula of C10H13BF2O3 .

科学研究应用

合成和抗氧化活性

硼酸(如 5-丁氧基-2,4-二氟苯硼酸)在合成具有潜在抗氧化活性的有机化合物中的应用是一个颇受关注的领域。例如,合成带有 2,6-二叔丁基酚部分的新型 2,5-二取代的 1,3,4-恶二唑涉及芳基酰肼与羟基苯甲酸的反应,其中硼酸可以在促进这些反应中发挥作用。这些化合物的抗氧化性能已使用 DPPH 和铁还原抗氧化能力 (FRAP) 测定进行评估,显示出显着的自由基清除能力 (Shakir、Ariffin 和 Abdulla,2014 年)。

有机合成中的催化应用

硼酸是有机合成中用途广泛的试剂,特别是在像铃木-宫浦偶联这样的交叉偶联反应中。例如,铜促进的铃木-宫浦偶联用于制备 1,3-二氧戊环保护的 5-芳基噻吩-2-甲醛,说明了硼酸衍生物如何对这些转化至关重要。该方法允许原位制备 2-噻吩硼酸酯衍生物,通过消除硼酸物种的酸性释放步骤提高了产率和纯度,证明了硼酸在合成复杂有机结构中的效用 (Hergert、Varga、Thurner、Faigl 和Mátravölgyi,2018 年)。

生物基聚合物研究

对可持续材料的探索已导致对生物基聚酯单体(如源自木质纤维素生物质的 2,5-呋喃二甲酸 (FDCA))的研究。硼酸(包括 5-丁氧基-2,4-二氟苯硼酸)可能涉及催化过程以合成 FDCA 或其衍生物。FDCA 可作为聚酯生产中石油基单体的潜在替代品,为生物质基聚酯提供了一条途径。从葡萄糖或 5-羟甲基糠醛 (HMF) 催化合成 FDCA 以及氧化催化剂的利用是研究的关键领域,突出了硼酸在开发可持续材料中的作用 (Zhang、Li、Tang、Lin 和 Long,2015 年)。

作用机制

Target of Action

5-Butoxy-2,4-difluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the palladium catalyst and the organic groups involved in the reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd-C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader carbon-carbon bond-forming reactions . This reaction can lead to the formation of a wide range of functional groups, including oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound is relatively stable, readily prepared, and generally environmentally benign .

Result of Action

The result of the compound’s action in the Suzuki-Miyaura coupling reaction is the formation of a new carbon-carbon bond . This reaction is widely applied due to its mild and functional group tolerant reaction conditions .

Action Environment

The action of 5-Butoxy-2,4-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the stability of the compound can be affected by air and moisture . Additionally, the efficiency of the Suzuki-Miyaura coupling reaction can be influenced by the choice of solvent and the temperature of the reaction .

安全和危害

5-Butoxy-2,4-difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

As a valuable building block in organic synthesis, 5-Butoxy-2,4-difluorophenylboronic acid has potential applications in the synthesis of various organic compounds . Its use in the Suzuki–Miyaura coupling and the ability of the boron moiety to be converted into a broad range of functional groups opens up numerous possibilities for future research and applications .

生化分析

Biochemical Properties

5-Butoxy-2,4-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of various organic compounds. The compound interacts with enzymes such as palladium catalysts, facilitating the transmetalation process where the boron atom is transferred to the palladium center . This interaction is crucial for the formation of the desired product in the coupling reaction.

Cellular Effects

The effects of 5-Butoxy-2,4-difluorophenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes, leading to changes in metabolic flux and the levels of specific metabolites . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes.

Molecular Mechanism

At the molecular level, 5-Butoxy-2,4-difluorophenylboronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzymes involved in metabolic pathways. The compound binds to the active site of these enzymes, preventing their normal function and leading to a decrease in the production of specific metabolites . Additionally, it can activate or inhibit transcription factors, resulting in changes in gene expression. These interactions are essential for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Butoxy-2,4-difluorophenylboronic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of 5-Butoxy-2,4-difluorophenylboronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Butoxy-2,4-difluorophenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Butoxy-2,4-difluorophenylboronic acid within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . These interactions are essential for understanding the compound’s localization and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-Butoxy-2,4-difluorophenylboronic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.

属性

IUPAC Name |

(5-butoxy-2,4-difluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-2-3-4-16-10-5-7(11(14)15)8(12)6-9(10)13/h5-6,14-15H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFPYBWECPHPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。